(4Z)-2-(3-fluorophenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(3-FLUOROPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a naphthalene moiety, and an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(3-FLUOROPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves a multi-step process. One common synthetic route includes the condensation of 3-fluorobenzaldehyde with naphthalene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with an appropriate reagent, such as an isocyanate, to form the oxazolone ring under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(3-FLUOROPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazolone products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products
The major products formed from these reactions include various oxazolone derivatives, reduced oxazolone compounds, and substituted fluorophenyl-naphthalene compounds.
Scientific Research Applications
(4Z)-2-(3-FLUOROPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (4Z)-2-(3-FLUOROPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Lacks the naphthalene moiety, resulting in different chemical and biological properties.
4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE:
2-(3-CHLOROPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Similar structure but with a chlorine atom instead of fluorine, affecting its chemical behavior and interactions.
Uniqueness
(4Z)-2-(3-FLUOROPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to the presence of both the fluorophenyl and naphthalene groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H12FNO2 |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
(4Z)-2-(3-fluorophenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H12FNO2/c21-17-7-3-6-16(12-17)19-22-18(20(23)24-19)11-13-8-9-14-4-1-2-5-15(14)10-13/h1-12H/b18-11- |
InChI Key |
GPRNOFPJTDGIRS-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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